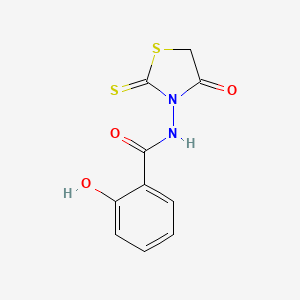

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Description

2-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a benzamide derivative featuring a thiazolidinone core substituted with a sulfanylidene (C=S) and oxo (C=O) group.

Properties

IUPAC Name |

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S2/c13-7-4-2-1-3-6(7)9(15)11-12-8(14)5-17-10(12)16/h1-4,13H,5H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOIKGIUQGERMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfanylidene Stabilization

The sulfanylidene group (-S-) is prone to oxidation, necessitating anaerobic conditions during synthesis. Sodium hydrosulfide (NaSH) or thiourea is often employed to reintroduce the thioxo group if oxidation occurs.

Critical Parameters :

Regioselective Modifications

Selective functionalization of the thiazolidinone ring is achieved by protecting the hydroxyl group of the benzamide moiety. Trimethylsilyl chloride (TMSCl) or acetylating agents (e.g., acetic anhydride) are used to temporarily block reactive sites.

Alternative Synthetic Pathways

One-Pot Condensation

A streamlined approach condenses 2-hydroxybenzoic acid, thiourea, and chloroacetic acid in a single reactor. This method reduces purification steps but requires precise stoichiometric control.

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields. For example, a mixture of 2-hydroxybenzoic acid, thiazolidinone precursor, and EDC/HOBt in DMF achieves 75% yield in 30 minutes at 100°C.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Challenges and Optimization

Byproduct Formation

Competing reactions, such as over-oxidation of the sulfanylidene group or esterification of the hydroxyl group, are mitigated by:

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of combinatorial libraries of rhodanine derivatives.

Industry: The compound’s green synthesis method makes it attractive for industrial applications where environmentally friendly processes are prioritized.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, modulating their activity. For instance, some thiazolidinone derivatives act as inhibitors of aldose reductase, an enzyme involved in diabetic complications . The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its diverse biological activities.

Comparison with Similar Compounds

Core Modifications in Thiazolidinone Derivatives

The target compound’s thiazolidinone ring distinguishes it from other benzamide derivatives. Key structural variations among analogues include:

Key Observations :

- The sulfanylidene (C=S) group at position 2 of the thiazolidinone ring is unique to the target compound and its close derivatives .

- Replacement of the thiazolidinone with a thiazole ring () alters electronic properties and bioactivity .

Comparison with Analogues

- N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides (): Synthesized via Schiff base formation followed by cyclization with thioglycolic acid, yielding 70-85% .

- Spiro indoline-thiazolidinones (): Cyclization of isatin hydrazones with thioglycolic acid, achieving moderate yields (50-65%) .

- RM-4848 derivatives (): Salt formation with amines (e.g., ethanolamine) to enhance solubility .

Spectral Characterization

Key Spectral Features of the Target Compound

Comparative Spectral Data

Anticancer Activity

Anti-inflammatory Activity

- Spiro indoline-thiazolidinones (): Significant reduction in carrageenan-induced paw edema (45-60% inhibition at 50 mg/kg) .

Antiviral Potential

- RM-4848 derivatives (): Crystalline salts with ethanolamine showed enhanced bioavailability, though specific antiviral data are unreported .

Biological Activity

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The compound is synthesized through a reaction involving substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method is aligned with green chemistry principles, minimizing hazardous chemicals by using water as the solvent.

Antimicrobial Properties

Recent studies indicate that 2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide exhibits notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented, showcasing its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Antitumor Activity

The compound also shows promise in anticancer research. Studies have demonstrated its ability to inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro assays indicated that it effectively reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit aldose reductase , an enzyme implicated in diabetic complications. This inhibition can potentially mitigate oxidative stress and subsequent cellular damage associated with diabetes.

Comparative Analysis

When compared to similar thiazolidinone derivatives, such as rhodanine derivatives, 2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide stands out due to its specific substitution pattern which enhances its biological efficacy. Table 1 summarizes the comparative biological activities of related compounds:

| Compound | Antibacterial Activity | Antitumor Activity |

|---|---|---|

| 2-hydroxy-N-(4-oxo-2-sulfanylidene...) | High | Moderate |

| Rhodanine derivative A | Moderate | Low |

| Thiazolidinone derivative B | Low | High |

Case Studies

Several research studies have documented the synthesis and biological evaluation of this compound:

- Antimicrobial Evaluation : A study assessed the antibacterial activity against five bacterial strains and found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Another study focused on the anticancer properties of thiazolidinone derivatives, highlighting that compounds with similar structures showed promising results in inhibiting cancer cell growth, supporting further exploration of this compound's potential .

Q & A

Q. Example workflow :

Crystallize the compound for X-ray analysis.

Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activities of thiazolidinone derivatives like this compound?

Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Structural modifications : Minor changes (e.g., substituents on the benzamide ring) drastically alter activity .

Q. Methodological strategies :

- Structure-activity relationship (SAR) studies : Systematically vary substituents and test against standardized assays (e.g., MIC for antimicrobial activity).

- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or trends .

Table 1 : Example SAR Data for Analogous Compounds

| Substituent Position | Biological Activity (IC, μM) | Reference |

|---|---|---|

| 4-OCH | 12.3 (Anticancer) | |

| 2-Cl | 8.7 (Antimicrobial) |

Advanced: What computational methods are suitable for predicting binding modes of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, DHFR).

- Validation : Compare docking scores with experimental IC values to refine force field parameters .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories .

Case study : Docking of a thiazolidinone derivative into the ATP-binding pocket of kinase targets revealed hydrogen bonds with Asp86 and hydrophobic interactions with Phe183, explaining its inhibitory activity .

Advanced: How can researchers address low yield or purity during scale-up synthesis?

Answer:

Common issues and solutions :

- Low yield : Optimize stoichiometry (e.g., excess benzoyl chloride) or switch to flow chemistry for better heat/mass transfer .

- Purity challenges :

Table 2 : Reaction Optimization Parameters

| Parameter | Small Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Temperature (°C) | 25 | 30 |

| Reaction Time (h) | 12 | 8 |

| Yield (%) | 65 | 82 |

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability : Decomposition >150°C (TGA data).

- Photostability : Store in amber vials to prevent UV-induced degradation.

- Hydrolytic stability : Susceptible to hydrolysis in basic aqueous media (pH >9); use lyophilization for long-term storage .

Advanced: How can crystallographic data be leveraged to improve drug design for this compound?

Answer:

- Electron density maps : Identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice to guide derivatization.

- Polymorph screening : Use SHELXD to solve structures of different polymorphs and select forms with optimal solubility .

Example : A polymorph with a 2D hydrogen-bonded network showed 3x higher aqueous solubility than the default form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.